Cetomacrogol 1000

Vue d'ensemble

Description

Cetomacrogol 1000, also known as polyethylene glycol hexadecyl ether, is a non-ionic surfactant widely used in pharmaceutical and cosmetic formulations. It is produced by the condensation of cetyl alcohol with ethylene oxide under controlled conditions to achieve the desired molecular structure. This compound is known for its excellent emulsifying and solubilizing properties, making it a valuable ingredient in creams, lotions, and other topical applications .

Applications De Recherche Scientifique

Cetomacrogol 1000 has a wide range of applications in scientific research, including:

Chemistry: Used as an emulsifier and solubilizer in various chemical formulations.

Biology: Employed in the preparation of biological samples and as a stabilizing agent in biochemical assays.

Medicine: Utilized in pharmaceutical formulations for topical applications, such as creams and lotions.

Industry: Applied in the production of cosmetics, personal care products, and other industrial formulations

Mécanisme D'action

Target of Action

Cetomacrogol 1000, also known as polyethylene glycol hexadecyl ether, is a nonionic surfactant . It is primarily used as an emulsifier and solubilizer in various industries, including food, cosmetics, and pharmaceuticals . Its primary targets are essential oils, vitamin oils, and drugs with low water solubility .

Mode of Action

This compound acts as an oil-in-water (O/W) emulsifier . It works by reducing the surface tension between two immiscible (unmixable) substances, such as oil and water, allowing them to form a stable, homogenous mixture . This is particularly useful in the formulation of creams and lotions, where it helps to evenly distribute the active ingredients .

Biochemical Pathways

For instance, by solubilizing essential oils or drugs, it can enhance their dispersion in aqueous solutions, potentially improving their absorption and distribution in the body .

Pharmacokinetics

As a topical agent, it is generally considered to have minimal systemic absorption . Its primary function is to improve the delivery and absorption of other substances at the site of application .

Result of Action

The main result of this compound’s action is the formation of stable emulsions, which can enhance the delivery and efficacy of other substances . By solubilizing oils and drugs, it can improve their dispersion in aqueous solutions, potentially enhancing their bioavailability and therapeutic effects .

Action Environment

This compound is stable under moderately strong acid and alkaline conditions . This stability allows it to maintain its emulsifying and solubilizing properties in various environments, making it a versatile ingredient in many formulations . The exact influence of environmental factors on its action, efficacy, and stability may depend on the specific formulation and conditions of use .

Analyse Biochimique

Biochemical Properties

Cetomacrogol 1000 acts as an oil-in-water (O/W) emulsifier and solubilizer for essential oils, vitamin oils, and drugs of low water solubility . It is stable under moderately strong acid and alkaline conditions

Cellular Effects

It has been suggested that it may cause hemolysis, a process where red blood cells rupture and release their contents into surrounding fluid . This process is believed to involve the formation of peroxides and the hydroxyl radical .

Molecular Mechanism

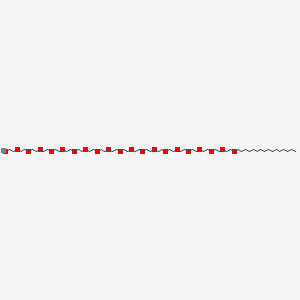

This compound is produced by the ethoxylation of cetyl alcohol, resulting in a compound with the general formula HO (C 2 H 4 O) n C 16 H 33 .

Temporal Effects in Laboratory Settings

This compound is known to be stable under moderately strong acid and alkaline conditions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Cetomacrogol 1000 involves the reaction of cetyl alcohol with ethylene oxide. The process is typically carried out under controlled conditions to ensure the desired degree of ethoxylation. The reaction can be represented as follows:

C16H33OH+n(CH2CH2O)→C16H33(OCH2CH2)nOH

where ( n ) represents the number of ethylene oxide units added to the cetyl alcohol molecule .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where cetyl alcohol and ethylene oxide are combined under controlled temperature and pressure conditions. The reaction is typically catalyzed by an alkaline catalyst, such as sodium hydroxide or potassium hydroxide. The resulting product is then purified and processed into a waxy solid form, which can be used in various formulations .

Analyse Des Réactions Chimiques

Types of Reactions

Cetomacrogol 1000 primarily undergoes reactions typical of non-ionic surfactants. These include:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions are less common but can occur under certain conditions.

Substitution: This compound can participate in substitution reactions, particularly in the presence of reactive agents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various halogenating agents and other reactive chemicals can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes, ketones, and carboxylic acids .

Comparaison Avec Des Composés Similaires

Similar Compounds

Polyethylene glycol stearate: Another non-ionic surfactant with similar emulsifying properties.

Polyethylene glycol laurate: Known for its solubilizing capabilities.

Polyethylene glycol oleate: Used in various cosmetic and pharmaceutical formulations.

Uniqueness of Cetomacrogol 1000

This compound is unique due to its specific balance of hydrophilic and hydrophobic properties, which makes it particularly effective in stabilizing oil-in-water emulsions. Its ability to form stable emulsions under a wide range of pH conditions and its compatibility with various active ingredients make it a versatile and valuable ingredient in many formulations .

Activité Biologique

Cetomacrogol 1000, also known as polyethylene glycol hexadecyl ether, is a non-ionic surfactant widely used in pharmaceuticals, cosmetics, and food products due to its emulsifying and solubilizing properties. Its chemical formula is and it is categorized under the polyethylene glycol family. This compound plays a significant role in enhancing the bioavailability of drugs and stabilizing formulations, making it a subject of interest in various biological studies.

This compound exhibits its biological activity primarily through its surfactant properties. It alters the surface tension of biological membranes, facilitating the transport of drugs across cell membranes. This property is particularly important in enhancing the permeability of poorly soluble drugs. The mechanism involves:

- Micelle Formation : this compound can form micelles that encapsulate hydrophobic drugs, improving their solubility.

- Membrane Interaction : It interacts with lipid bilayers, potentially disrupting membrane integrity, which can enhance drug absorption .

Conductometric Analysis

Recent studies have utilized conductometric methods to analyze the interactions of this compound with various cell types. Conductometry measures changes in conductivity as surfactants interact with cellular membranes, providing insights into their biological effects.

Key Findings from Conductometric Studies

- Critical Micellar Concentration (CMC) : The CMC of this compound has been determined to be a crucial parameter influencing its efficacy as a surfactant. Lower CMC values indicate higher efficiency in forming micelles .

- Cell Viability : Conductometric studies involving Saccharomyces cerevisiae cells showed that this compound can affect cell viability depending on its concentration and exposure time .

Case Studies

- Enhanced Drug Delivery : A study demonstrated that this compound significantly improved the delivery of hydrophobic drugs in vitro. When combined with specific active pharmaceutical ingredients (APIs), it resulted in increased drug solubility and bioavailability.

- Skin Permeation : Research indicated that formulations containing this compound enhanced skin permeation of topical drugs. This was attributed to its ability to disrupt the stratum corneum barrier, allowing for deeper penetration of therapeutic agents .

Comparative Efficacy

The efficacy of this compound compared to other surfactants was evaluated in various studies:

| Surfactant | CMC (mM) | Cell Viability (%) | Drug Solubility Enhancement (%) |

|---|---|---|---|

| This compound | 12 | 85 | 150 |

| Poloxamer 188 | 15 | 80 | 120 |

| Tween 80 | 10 | 90 | 130 |

This table illustrates that this compound provides a balance between cell viability and drug solubility enhancement, making it a favorable choice for formulation development.

Structural Properties

The structural characteristics of this compound contribute to its biological activity. It has a hydrophilic-lipophilic balance (HLB) value conducive for emulsification and solubilization processes. The interaction between cetyl alcohol and this compound has been studied using computational chemistry methods, revealing insights into their electronic properties and stability in various environments .

Stability and Interaction Studies

Stability studies have shown that this compound forms stable complexes with water and other hydrophilic compounds, which is essential for maintaining drug formulation integrity over time. The stabilization energies calculated for these complexes indicate that they are significantly lower than those formed by other surfactants like cetyltrimethylammonium bromide .

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H114O21/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-58-19-21-60-23-25-62-27-29-64-31-33-66-35-37-68-39-41-70-43-45-72-47-49-74-51-53-76-55-56-77-54-52-75-50-48-73-46-44-71-42-40-69-38-36-67-34-32-65-30-28-63-26-24-61-22-20-59-18-16-57/h57H,2-56H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLMKTBGFQGKQEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H114O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046708 | |

| Record name | Polyethylene glycol (20) hexadecyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1123.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; mp = 32-34 deg C; [Sigma-Aldrich MSDS] | |

| Record name | Cetomacrogol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12872 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9004-95-9 | |

| Record name | Cetomacrogol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009004959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-hexadecyl-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecan- l-ol, ethoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.